2-((Carboxymethyl)(ethyl)amino)benzoic acid
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Overview
Description
2-((Carboxymethyl)(ethyl)amino)benzoic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.231 g/mol . . It is characterized by the presence of a benzoic acid moiety substituted with a carboxymethyl and ethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Carboxymethyl)(ethyl)amino)benzoic acid can be achieved through various synthetic routes. One common method involves the Ullmann reaction under microwave irradiation . This reaction typically involves the coupling of a halogenated benzoic acid derivative with an amine in the presence of a copper catalyst. The reaction conditions include heating the mixture to around 90°C for 30 minutes, followed by the addition of a copper(I) chloride catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. the Ullmann reaction remains a viable method for large-scale synthesis, given its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-((Carboxymethyl)(ethyl)amino)benzoic acid undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-((Carboxymethyl)(ethyl)amino)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((Carboxymethyl)(ethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it can influence the secretion of anabolic hormones and supply fuel during exercise . It also plays a role in mental performance during stress-related tasks and prevents exercise-induced muscle damage . The exact molecular targets and pathways are still under investigation, but its effects are likely mediated through interactions with amino acid receptors and transporters .
Comparison with Similar Compounds
Similar Compounds
2-((Carboxymethyl)amino)benzoic acid: This compound is a glycine derivative similar to 2-((Carboxymethyl)(ethyl)amino)benzoic acid but lacks the ethyl group.
2-(Carboxymethyl-methyl-amino)-benzoic acid: This compound has a methyl group instead of an ethyl group.
2-(Carboxymethyl-propionyl-amino)benzoic acid: This compound has a propionyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both carboxymethyl and ethylamino groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific research applications where these functional groups are required.
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[carboxymethyl(ethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-12(7-10(13)14)9-6-4-3-5-8(9)11(15)16/h3-6H,2,7H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
HWURWIWEIFEWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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